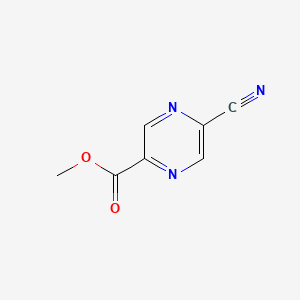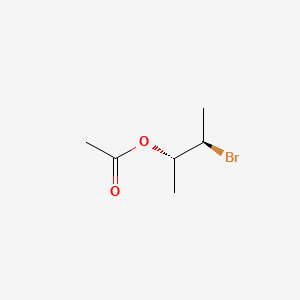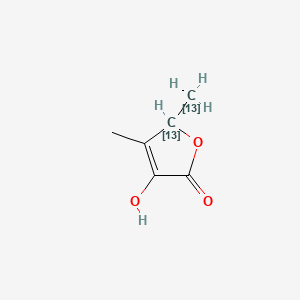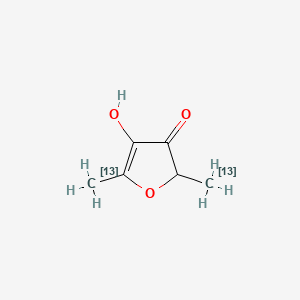
5-cyanopyrazine-2-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 5-cyanopyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H5N3O2 . It is used in scientific research and has a molecular weight of 163.14 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-cyanopyrazine-2-carboxylate” consists of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and a carboxylate group . The InChI code for this compound is 1S/C7H5N3O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,1H3 .It has a storage temperature of 4°C . The compound’s exact and monoisotopic mass is 163.14 g/mol .
Applications De Recherche Scientifique
Synthèse chimique
“5-cyanopyrazine-2-carboxylate de méthyle” est utilisé dans divers domaines de la recherche, y compris la synthèse chimique . C'est un composant clé dans la synthèse de composés chimiques plus complexes .
Chimie médicinale
Ce composé a été utilisé en chimie médicinale. Plus précisément, il a été incorporé dans des structures présentant une puissante inhibition de la protéine kinase du facteur de transition mésenchymateuse-épithéliale (c-Met) .
Activité modulatrice allostérique du GABA A
“this compound” a montré une activité modulatrice allostérique du GABA A. Cela signifie qu'il peut influencer l'activité du récepteur GABA A, qui joue un rôle crucial dans le fonctionnement du système nerveux central .
Utilisation dans les cellules solaires
Ce composé a été incorporé dans des polymères pour une utilisation dans les cellules solaires. Ces polymères ont des propriétés uniques qui les rendent aptes à convertir l'énergie solaire en électricité .
Inhibition de la BACE-1
“this compound” a démontré une inhibition de la BACE-1. La BACE-1 est une enzyme qui joue un rôle clé dans la production du peptide bêta-amyloïde, une substance qui s'accumule dans le cerveau des personnes atteintes de la maladie d'Alzheimer .
Synthèse de composés hétérocycliques
“this compound” est utilisé dans la synthèse de composés hétérocycliques. Les composés hétérocycliques sont des composés organiques qui contiennent au moins un atome de carbone et un élément autre que le carbone, tel que le soufre, l'oxygène ou l'azote, dans une structure cyclique .
Propriétés
IUPAC Name |
methyl 5-cyanopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJBPQGVYKLSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)


![1h-Furo[2,3-g]indole](/img/structure/B590931.png)



![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)
